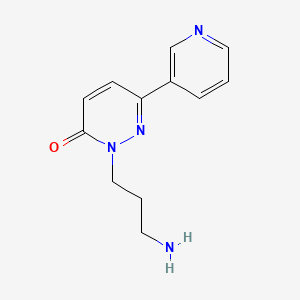
2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one
Descripción general
Descripción
2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one , with the CAS number 1283109-59-0, is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The molecular formula of this compound is , featuring a pyridazine core substituted with an aminopropyl group and a pyridine ring. This structural configuration is crucial for its biological activity.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 217.27 g/mol |
| Molecular Formula | C₁₂H₁₅N₄O |
| CAS Number | 1283109-59-0 |
| Boiling Point | Not available |
Pharmacological Effects
Recent studies have indicated that this compound exhibits significant activity as a p38α MAP kinase inhibitor . The p38 MAP kinase pathway is pivotal in mediating inflammatory responses, making this compound a potential therapeutic agent for conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the aminoalkyl substituent at the 3 position of the pyridazine core can dramatically enhance the potency of these compounds. In one study, a series of derivatives were synthesized, with some showing up to 20,000-fold increases in p38α inhibitory activity compared to earlier compounds .
Case Studies and Research Findings
- In Vivo Studies : A notable study evaluated the in vivo efficacy of a related compound in an animal model of COPD. The results indicated that the compound significantly reduced inflammation markers and improved lung function, suggesting potential clinical applications for respiratory diseases .
- Mechanistic Studies : Further mechanistic studies revealed that the compound inhibits p38α-mediated signaling pathways, leading to reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This inhibition is crucial for managing chronic inflammatory conditions.
Table 2: Summary of Biological Activities
| Activity | Result |
|---|---|
| p38α MAP Kinase Inhibition | Significant inhibition observed |
| Anti-inflammatory Effects | Reduced cytokine levels |
| In Vivo Efficacy | Improved lung function in models |
Propiedades
IUPAC Name |
2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-6-2-8-16-12(17)5-4-11(15-16)10-3-1-7-14-9-10/h1,3-5,7,9H,2,6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXGQULKWYERKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















